molecular formula C20H21N3O2 B303075 3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide

3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide

Cat. No. B303075
M. Wt: 335.4 g/mol
InChI Key: HPYSCMHMQKFAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been studied extensively for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of 3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide is not fully understood. However, studies have suggested that this compound may act by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for the proper functioning of cells. Inducing apoptosis in cancer cells is a promising approach for the development of anticancer agents.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide in lab experiments include its potent cytotoxic activity against cancer cells and its antioxidant and anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide. One future direction is the development of novel anticancer agents based on this compound. Another future direction is the study of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide involves several steps. The first step involves the reaction of 4-methylbenzohydrazide with ethyl acetoacetate to form 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine. The second step involves the reaction of 3-bromoacetophenone with the amine to form 3-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)acetophenone. The final step involves the reaction of the acetophenone with butyryl chloride to form 3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide.

Scientific Research Applications

3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

3-methyl-N-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide

InChI

InChI=1S/C20H21N3O2/c1-13(2)11-18(24)21-17-6-4-5-16(12-17)20-23-22-19(25-20)15-9-7-14(3)8-10-15/h4-10,12-13H,11H2,1-3H3,(H,21,24)

InChI Key

HPYSCMHMQKFAIJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC(C)C

Origin of Product

United States

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